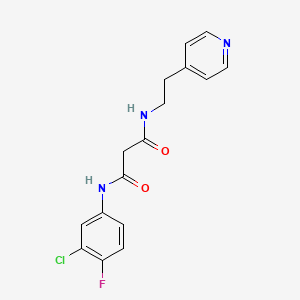![molecular formula C26H27N3O6S B4070866 N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as AG1478, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in certain cell types.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it inhibits cell proliferation and survival, induces apoptosis, and inhibits the migration and invasion of cancer cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for EGFR tyrosine kinase, as well as its ability to inhibit the activity of the receptor in both in vitro and in vivo models. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in scientific research. One area of interest is the development of new EGFR tyrosine kinase inhibitors with improved pharmacokinetic properties and selectivity profiles. Another area of interest is the investigation of the role of EGFR tyrosine kinase in the development and progression of various types of cancer, and the potential for EGFR-targeted therapies in the treatment of these diseases. Finally, there is also potential for the use of N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in combination with other targeted therapies or conventional chemotherapy and radiation therapy to enhance their efficacy and reduce toxicity.
Applications De Recherche Scientifique
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been extensively used in scientific research as a tool to study the role of EGFR tyrosine kinase in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR tyrosine kinase in a dose-dependent manner, leading to the inhibition of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Propriétés
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-4-16-27-26(31)21-12-8-9-13-22(21)28-25(30)18-29(36(32,33)20-10-6-5-7-11-20)23-17-19(34-2)14-15-24(23)35-3/h4-15,17H,1,16,18H2,2-3H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQDYCDJXOKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclobutyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4070786.png)
![N-(2,4-dichlorobenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070808.png)

![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070819.png)
![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4070835.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4070843.png)
![6-{[(5-methoxy-1,3-benzothiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4070846.png)
![N-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methanesulfonamide bis(trifluoroacetate) (salt)](/img/structure/B4070851.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070887.png)